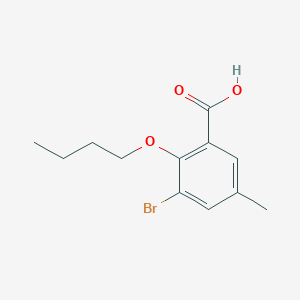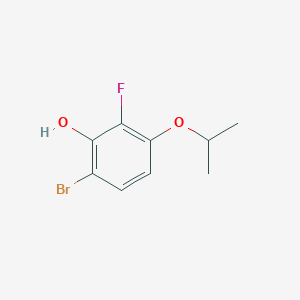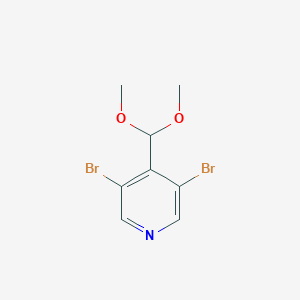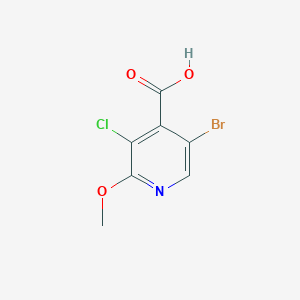
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-5-ethoxy-3-(trifluoromethyl)benzene is a type of organic compound known as an aromatic ether. Aromatic ethers are organic compounds containing an ether group that is substituted with an aromatic group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2-Dibromo-5-methoxy-3-(trifluoromethyl)benzene can be synthesized through various methods such as Friedel-Crafts alkylation or diazotization .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with two bromine atoms, one ethoxy group, and one trifluoromethyl group .Aplicaciones Científicas De Investigación
DBET has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals and agricultural chemicals, as a solvent in the production of polymers, and as a stabilizer in the production of polyurethanes. DBET is also used in the synthesis of polymers, surfactants, and polyamides.
Mecanismo De Acción
DBET is a highly reactive compound and is capable of forming covalent bonds with other molecules. In the Grignard reaction, DBET acts as a nucleophile, attacking the halogenated benzene to form a Grignard compound. In the Friedel-Crafts reaction, DBET acts as an electrophile, forming a covalent bond with an alkyl halide and an alkyl halide.
Biochemical and Physiological Effects
DBET has been shown to have a variety of biochemical and physiological effects. In laboratory studies, DBET has been found to be an effective inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. DBET has also been found to be an effective inhibitor of the release of histamine and other inflammatory mediators. In addition, DBET has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DBET in laboratory experiments include its low cost, low volatility, and high stability. Additionally, DBET is non-toxic and non-irritating to the skin and eyes. However, there are several limitations to using DBET in laboratory experiments. DBET is not miscible in water, and it is not soluble in organic solvents. Additionally, DBET is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.
Direcciones Futuras
For DBET research include further investigations into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agricultural industries. Additionally, further research is needed to determine the optimal conditions for synthesizing DBET and to identify new methods for synthesizing DBET. Furthermore, studies are needed to examine the safety and efficacy of DBET in human clinical trials. Finally, research is needed to explore the potential of using DBET in the production of novel materials and products.
Métodos De Síntesis
DBET can be synthesized through a variety of methods, including the Grignard reaction and the Friedel-Crafts reaction. In the Grignard reaction, a Grignard reagent is reacted with a halogenated benzene to form a Grignard compound, which is then reacted with ethylene oxide to form DBET. In the Friedel-Crafts reaction, a halogenated benzene is reacted with an alkyl halide and an alkyl halide to form DBET.
Propiedades
IUPAC Name |
1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIYDXLNIEAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














